molecular formula C18H23N5O2 B2849193 N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide CAS No. 1334370-51-2

N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide

Cat. No. B2849193
CAS RN: 1334370-51-2
M. Wt: 341.415
InChI Key: KKRZNBNYBOKKLO-UHFFFAOYSA-N
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Description

N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide, commonly known as PEP1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. PEP1 has been found to exhibit inhibitory effects on various enzymes and proteins, making it a promising candidate for the treatment of several diseases.

Scientific Research Applications

Alzheimer's Disease Research

Compounds related to N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide have been studied for their potential in treating Alzheimer's disease. 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, a similar class, have shown promise as selective and potent acetylcholinesterase (AChE) inhibitors and amyloid β aggregation inhibitors. These compounds have demonstrated capabilities in inhibiting self-induced β-amyloid (Aβ) aggregation, which is crucial in Alzheimer's disease pathology. Additionally, their efficacy in Aβ disaggregation, antioxidation, and metal-chelation activities has been noted (Umar et al., 2019).

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, closely related to N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide, has led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized for their structural and spectroscopic properties. They have shown significant antioxidant activity, assessed through various in vitro methods like DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).

Marine Actinobacterium Metabolites

Compounds structurally similar to N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide have been isolated from marine actinobacteria, specifically Streptomyces sp. These metabolites, including N-[2-(4-hydroxy-phenyl)ethyl]acetamide, have been studied for their cytotoxic activities, offering potential insights into novel therapeutic agents (Sobolevskaya et al., 2007).

Antibacterial and Antifungal Activities

1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, which are structurally related, have been synthesized and characterized for their potential in antimicrobial activities. These compounds have shown excellent antibacterial and antifungal activities, suggesting a potential avenue for developing new antimicrobial agents (Rajkumar et al., 2014).

Insecticidal Assessments

Research into heterocycles incorporating thiadiazole moiety, a structural component similar to N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide, has shown promising results in insecticidal activity. These compounds have been assessed for their effectiveness against the cotton leafworm, Spodoptera littoralis, highlighting their potential in agricultural applications (Fadda et al., 2017).

Anticancer Research

Studies have also been conducted on similar compounds for their potential anticancer activity. N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo [d] imidazol-1-yl) acetamides have been synthesized and evaluated against various human cancer cell lines. These compounds have shown significant activity, particularly against cervical and breast carcinoma cells, suggesting their potential in cancer therapy (Boddu et al., 2018).

properties

IUPAC Name

N-[4-[4-(2-pyrazol-1-ylethyl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-15(24)20-17-5-3-16(4-6-17)18(25)22-12-9-21(10-13-22)11-14-23-8-2-7-19-23/h2-8H,9-14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRZNBNYBOKKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazine-1-carbonyl)phenyl)acetamide

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